2,2'-((6-Chloro-2-methoxyacridin-9-yl)azanediyl)diethanol
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Overview
Description
2,2’-((6-Chloro-2-methoxyacridin-9-yl)azanediyl)diethanol is a heterocyclic aromatic compound that belongs to the acridine family It is characterized by the presence of a chloro and methoxy group on the acridine ring, as well as two ethanolamine side chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((6-Chloro-2-methoxyacridin-9-yl)azanediyl)diethanol typically involves the reaction of 6-chloro-2-methoxyacridine with diethanolamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity .
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as large-scale purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-((6-Chloro-2-methoxyacridin-9-yl)azanediyl)diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the acridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding acridine N-oxide derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of substituted acridine derivatives with various functional groups.
Scientific Research Applications
2,2’-((6-Chloro-2-methoxyacridin-9-yl)azanediyl)diethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of DNA intercalation and its effects on DNA structure and function.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to intercalate into DNA and inhibit cell proliferation.
Industry: Utilized in the development of fluorescent dyes and probes for various analytical applications.
Mechanism of Action
The primary mechanism of action of 2,2’-((6-Chloro-2-methoxyacridin-9-yl)azanediyl)diethanol involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting transcription and replication processes. The compound targets the DNA double helix, inserting itself between base pairs and causing conformational changes that impede the function of DNA polymerases and other enzymes involved in DNA metabolism .
Properties
CAS No. |
7469-87-6 |
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Molecular Formula |
C18H19ClN2O3 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-[(6-chloro-2-methoxyacridin-9-yl)-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C18H19ClN2O3/c1-24-13-3-5-16-15(11-13)18(21(6-8-22)7-9-23)14-4-2-12(19)10-17(14)20-16/h2-5,10-11,22-23H,6-9H2,1H3 |
InChI Key |
YGRSPKYUDREJQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)N(CCO)CCO |
Origin of Product |
United States |
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